

Spectroscopic Characterization of 2-(trifluoromethoxy)phenyl isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenyl isocyanate

Cat. No.: B1297113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(trifluoromethoxy)phenyl isocyanate** (CAS Number: 182500-26-1). Due to the proprietary nature of spectral databases, this guide synthesizes available information and presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Data Presentation

While complete, high-resolution spectral data for **2-(trifluoromethoxy)phenyl isocyanate** is often held in proprietary databases, the following tables summarize the types of spectral information that have been reported.^{[1][2][3]} The anticipated chemical shifts and key absorptions are based on the known structure of the molecule and data from analogous compounds.

Table 1: NMR Spectral Data Summary

Nucleus	Solvent	Expected Chemical Shift (ppm)	Multiplicity	Notes
¹ H	CDCl ₃	7.0 - 7.5	Multiplet	Aromatic protons
¹³ C	CDCl ₃	115 - 150	Multiple signals	Aromatic and isocyanate carbons
~122 (q)	Quartet	CF ₃ carbon (JC-F coupling)		
¹⁹ F	CDCl ₃	~ -58	Singlet	-OCF ₃ group

Table 2: IR and MS Data Summary

Technique	Key Absorptions / Fragments	Notes
Infrared (IR) Spectroscopy		
Attenuated Total Reflectance (ATR)	~2270 - 2250 cm ⁻¹	Strong, sharp absorption characteristic of the isocyanate (-N=C=O) asymmetric stretch.
1250 - 1000 cm ⁻¹	Strong C-F stretching bands from the trifluoromethoxy group.	
Mass Spectrometry (MS)		
Molecular Ion (M ⁺)	m/z = 203.02	Expected for C ₈ H ₄ F ₃ NO ₂ .
Key Fragments	[M-NCO] ⁺ , [M-OCF ₃] ⁺	Fragmentation patterns would likely involve the loss of the isocyanate group or the trifluoromethoxy group.

Experimental Protocols

The following are detailed, best-practice methodologies for acquiring spectral data for **2-(trifluoromethoxy)phenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-(trifluoromethoxy)phenyl isocyanate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final sample height should be approximately 4-5 cm.^[4]
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field spectrometer.
 - Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.^[4]
 - Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.

- Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- ^{19}F NMR Acquisition:
 - Spectrometer: 376 MHz or higher, corresponding to the ^1H frequency.
 - Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence, proton-decoupled.
 - Number of Scans: 64-128.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: A range appropriate for trifluoromethoxy groups (e.g., -50 to -70 ppm).
 - Processing: Process similarly to ^1H NMR. An external reference standard like CFCl_3 (0 ppm) is typically used.[5]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for liquid samples.[2]
- Sample Application:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **2-(trifluoromethoxy)phenyl isocyanate** directly onto the ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The resulting spectrum will be in absorbance units, automatically referenced against the background spectrum. The strong, sharp peak for the isocyanate group is expected between 2250 and 2285 cm^{-1} .

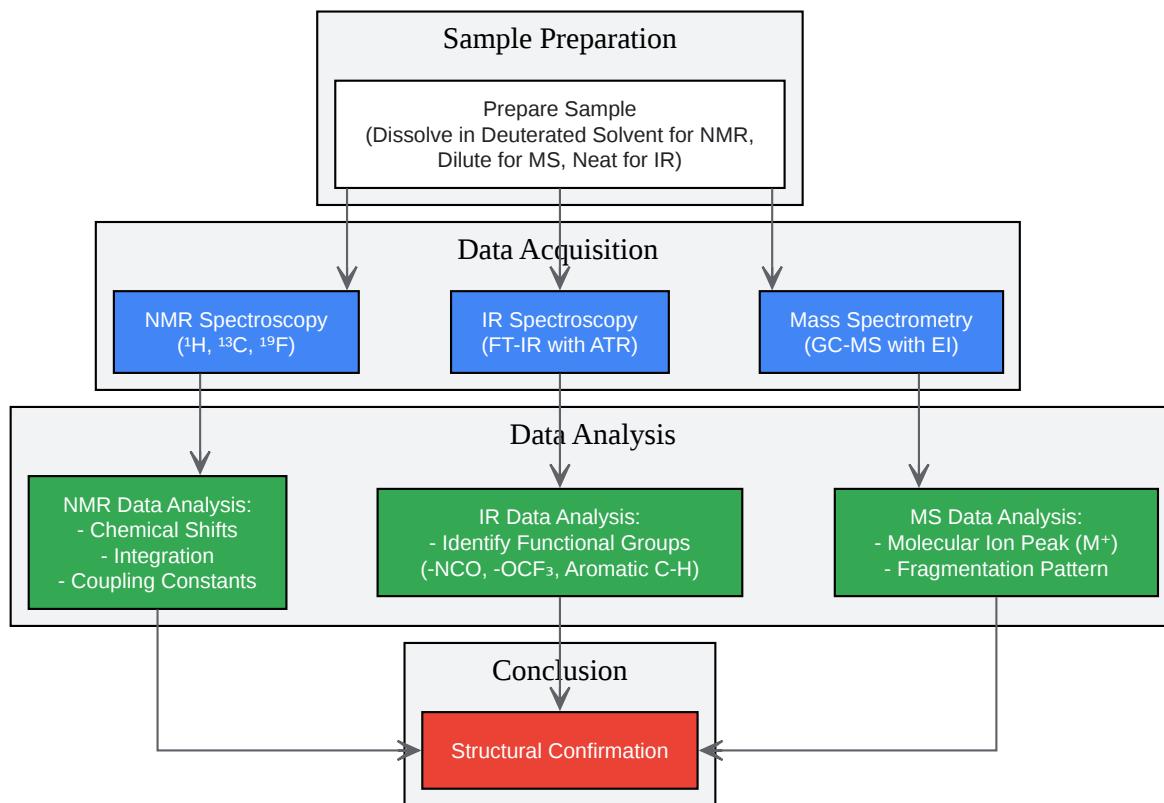
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled with a Gas Chromatograph (GC-MS) is a common setup for volatile, thermally stable small molecules.
- Sample Preparation:
 - Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC-MS Parameters:
 - Injection: Inject 1 μL of the solution into the GC inlet.
 - GC Column: A standard non-polar column (e.g., DB-5ms) is typically used.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Analysis:
 - Identify the molecular ion peak (the peak corresponding to the intact molecule's mass).
 - Analyze the fragmentation pattern to confirm the structure. Key fragments can provide evidence for different parts of the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(trifluoromethoxy)phenyl isocyanate**, from sample preparation to final structure confirmation.



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Fig. 1: Spectroscopic analysis workflow for **2-(trifluoromethoxy)phenyl isocyanate**.

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